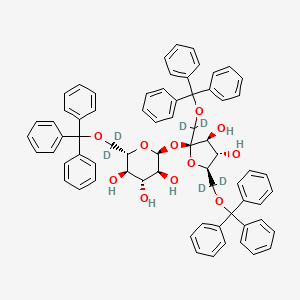
1',6,6'-Tri-O-tritylsucrose-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,6,6’-Tri-O-tritylsucrose-d6 is a deuterated derivative of 1’,6,6’-Tri-O-tritylsucrose, which is an intermediate in the synthesis of sucralose-d6. Sucralose-d6 is an isotopically labeled analog of sucralose, a widely used artificial sweetener. The deuterium labeling in 1’,6,6’-Tri-O-tritylsucrose-d6 makes it particularly useful in various scientific research applications, including metabolic studies and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’,6,6’-Tri-O-tritylsucrose-d6 is synthesized through a multi-step process involving the protection of hydroxyl groups on sucrose and subsequent deuterium labelingThe reaction conditions often involve the use of trityl chloride and a base such as pyridine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of 1’,6,6’-Tri-O-tritylsucrose-d6 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: 1’,6,6’-Tri-O-tritylsucrose-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the trityl groups or the deuterium-labeled positions.
Substitution: Nucleophilic substitution reactions can replace the trityl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl derivatives, while reduction can produce deuterium-labeled alcohols.
Scientific Research Applications
1’,6,6’-Tri-O-tritylsucrose-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for structural elucidation and quantification studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of sucralose and its derivatives.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the metabolism and distribution of sucralose.
Industry: Utilized in the production of isotopically labeled sweeteners and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1’,6,6’-Tri-O-tritylsucrose-d6 is primarily related to its role as an intermediate in the synthesis of sucralose-d6. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The trityl groups protect the hydroxyl functionalities during synthetic transformations, ensuring the integrity of the molecule until the desired modifications are achieved.
Comparison with Similar Compounds
1’,6,6’-Tri-O-tritylsucrose: The non-deuterated analog, used in similar synthetic applications but without the benefits of deuterium labeling.
Sucralose-d6: The final product in the synthesis pathway, used as a low-calorie sweetener with isotopic labeling for research purposes.
1,6-Di-O-trityl-β-D-fructofuranosyl-d6 6-O-Trityl-α-D-glucopyranoside: Another intermediate in the synthesis of sucralose-d6, with similar protective groups and deuterium labeling.
Uniqueness: 1’,6,6’-Tri-O-tritylsucrose-d6 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic and analytical studies. Its role as an intermediate in the synthesis of sucralose-d6 also highlights its importance in the production of isotopically labeled sweeteners.
Properties
Molecular Formula |
C69H64O11 |
|---|---|
Molecular Weight |
1075.3 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(trityloxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(trityloxy)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2/t58-,59+,60-,61+,62+,63-,64-,65-,66-/m0/s1/i46D2,47D2,48D2 |
InChI Key |
FDBQYPHCLHBUKL-VYAHFKRDSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C([2H])([2H])OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















